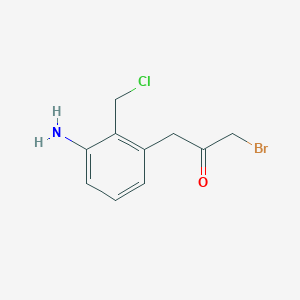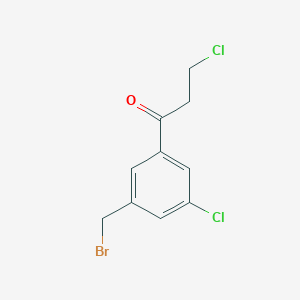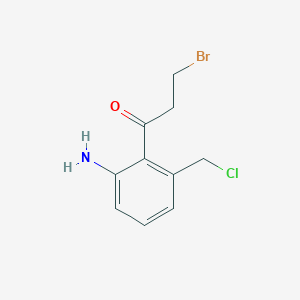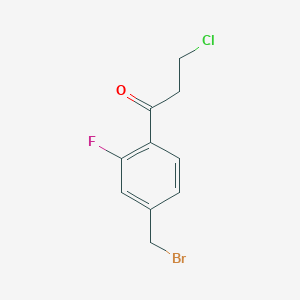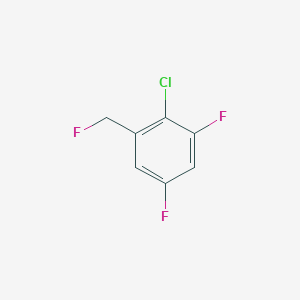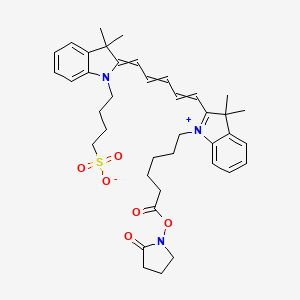
Cy3 se(mono so3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3 se(mono so3), also known as Cy3 SE (mono SO3), is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its bright fluorescence and ability to label biological molecules. The compound is characterized by its orange fluorescence and is commonly used in applications such as fluorescence microscopy, flow cytometry, and nucleic acid labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 se(mono so3) typically involves the reaction of a cyanine dye precursor with a sulfonating agentThe reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the reactive ester .
Industrial Production Methods
In industrial settings, the production of Cy3 se(mono so3) involves large-scale synthesis using automated reactors and stringent quality control measures. The dye is typically provided in a dried, pre-measured form, ready for labeling compounds containing free amino groups. The production process ensures high purity and consistency, making it suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3 se(mono so3) undergoes several types of chemical reactions, including:
Substitution Reactions: The dye can react with primary amines through nucleophilic substitution, forming stable amide bonds.
Oxidation and Reduction: The dye’s fluorescence properties can be affected by redox reactions, which may lead to changes in its photophysical characteristics.
Common Reagents and Conditions
Common reagents used in reactions with Cy3 se(mono so3) include primary amines, reducing agents, and oxidizing agents. The reactions are typically carried out in aqueous buffers with pH values ranging from 7 to 9 to favor acylation and minimize hydrolysis .
Major Products Formed
The major products formed from reactions with Cy3 se(mono so3) include labeled proteins, nucleic acids, and other biomolecules. These labeled compounds retain the fluorescent properties of the dye, making them useful for various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Cy3 se(mono so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices
Wirkmechanismus
The mechanism of action of Cy3 se(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s molecular structure allows it to interact with biological molecules, forming stable conjugates. The fluorescence emitted by the dye can be detected and measured, providing valuable information about the labeled molecules .
Vergleich Mit ähnlichen Verbindungen
Cy3 se(mono so3) is part of the cyanine dye family, which includes other compounds such as Cy5 and Cy7. Compared to these dyes, Cy3 se(mono so3) offers unique advantages, including:
Brightness: Cy3 se(mono so3) provides bright orange fluorescence, making it highly visible in various applications.
Stability: The dye is stable under a wide range of conditions, ensuring consistent performance.
Versatility: It can be used to label a variety of biological molecules, including proteins, nucleic acids, and lipids
Similar compounds include:
Cy5: A red-fluorescent dye used in similar applications but with different excitation and emission properties.
Cy7: A near-infrared fluorescent dye used for in vivo imaging and other specialized applications.
Cy3 se(mono so3) stands out due to its unique combination of brightness, stability, and versatility, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C39H49N3O6S |
|---|---|
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
4-[2-[5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3 |
InChI-Schlüssel |
GCROFUHHFYAKKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


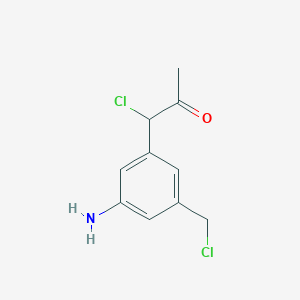
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
